molecular formula C32H44O8 B14802054 alpha-Elaterin;alpha-Elaterine

alpha-Elaterin;alpha-Elaterine

Cat. No.: B14802054
M. Wt: 556.7 g/mol
InChI Key: NDYMQXYDSVBNLL-LSEWVSFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cucurbitacin E can be synthesized through various chemical routes. One common method involves the extraction from Cucumis sativus L. (cucumber) using high-performance thin-layer chromatography (HPTLC). The mobile phase typically consists of petroleum ether, ethyl acetate, and formic acid in a ratio of 40:60:0.5 (V/V) . The compound is then analyzed densitometrically at an absorbance wavelength of 254 nm .

Industrial Production Methods

Industrial production of cucurbitacin E often involves large-scale extraction from natural sources, such as cucumbers and other Cucurbitaceae plants. The extraction process is optimized to ensure high yield and purity of the compound. Advanced chromatographic techniques, such as HPTLC, are employed to separate and quantify cucurbitacin E from other phytoconstituents .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-). These reactions can occur under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cucurbitacin E can lead to the formation of more oxidized derivatives, while reduction can yield less oxidized forms .

Scientific Research Applications

Mechanism of Action

Cucurbitacin E exerts its effects through multiple molecular targets and pathways. It selectively increases the chemosensitivity of nutrient receptors on or inside cancer cells to anti-cancer drug molecules. This decreases the binding of nutrients to cancer cells, inhibiting their growth and leading to selective cell death . Additionally, cucurbitacin E inhibits inflammatory responses by downregulating the expression of cyclooxygenase-2 (COX-2) and reducing the production of nitric oxide .

Comparison with Similar Compounds

Cucurbitacin E is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, cucurbitacin D, cucurbitacin I, and cucurbitacin Q . While all these compounds share a similar tetracyclic triterpene structure, they differ in their acetylation patterns and hydroxyl groups . Cucurbitacin E is unique in its ability to selectively increase the chemosensitivity of cancer cells, making it particularly valuable in cancer research and therapy .

List of Similar Compounds

  • Cucurbitacin B
  • Cucurbitacin D
  • Cucurbitacin I
  • Cucurbitacin Q

Conclusion

Cucurbitacin E is a highly oxidated steroid with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable compound for studying chemical reactions, cellular processes, and therapeutic applications. Continued research on cucurbitacin E and its related compounds will likely yield new insights and advancements in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

IUPAC Name

[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/t19?,21?,22?,25?,29-,30+,31-,32-/m0/s1

InChI Key

NDYMQXYDSVBNLL-LSEWVSFVSA-N

Isomeric SMILES

CC(=O)OC(C)(C)C=CC(=O)[C@@](C)(C1C(C[C@@]2([C@@]1(CC(=O)[C@@]3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Origin of Product

United States

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